molecular formula C22H27N3O3 B2421030 1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203260-27-8

1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2421030
CAS RN: 1203260-27-8
M. Wt: 381.476
InChI Key: QSKZWGAVYOOJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound that has attracted significant research interest due to its potential application in various scientific fields. This compound is also known as EIQ or EIQ-2, and it has been synthesized using different methods. The purpose of

Scientific Research Applications

Receptor Antagonism and Binding Affinity

Isoquinoline and quinazoline urea derivatives, including compounds structurally related to 1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea, have been studied for their ability to bind to human adenosine A(3) receptors. These studies have led to the development of potent antagonists, demonstrating the potential of these compounds in researching adenosine receptor-mediated physiological processes and pathologies. The structure-affinity relationship studies of these compounds have contributed significantly to the understanding of receptor-ligand interactions, highlighting the importance of specific substituents in increasing receptor affinity and selectivity (van Muijlwijk-Koezen et al., 2000).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-28-20-10-6-5-9-18(20)24-22(27)23-17-12-11-16-8-7-13-25(19(16)14-17)21(26)15(2)3/h5-6,9-12,14-15H,4,7-8,13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKZWGAVYOOJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

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